
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 MAP kinase. It has been found to have potential therapeutic applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is a selective inhibitor of p38 MAP kinase, a key enzyme in the inflammatory signaling pathway. p38 MAP kinase is activated by various stimuli such as cytokines, stress, and bacterial products, and plays a crucial role in the production of pro-inflammatory cytokines. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide binds to the ATP-binding site of p38 MAP kinase and inhibits its activity, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human monocytes and macrophages. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. In animal models of rheumatoid arthritis, N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has been found to reduce joint inflammation and bone destruction. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has also been shown to reduce the severity of psoriasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is its selectivity for p38 MAP kinase. This allows for targeted inhibition of the inflammatory response without affecting other cellular processes. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has also been found to have good oral bioavailability and pharmacokinetic properties. However, one of the limitations of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is its relatively low yield in the synthesis process. This can make it challenging to obtain large quantities of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide for experiments.
Orientations Futures
There are several future directions for the research and development of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide. One potential direction is the investigation of its therapeutic potential in other inflammatory diseases such as multiple sclerosis and asthma. Another direction is the development of more efficient synthesis methods for N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide to increase its yield and availability. Additionally, the development of more potent and selective inhibitors of p38 MAP kinase could lead to the discovery of new and improved anti-inflammatory therapies.
Conclusion:
In conclusion, N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide is a small molecule inhibitor of p38 MAP kinase with potential therapeutic applications in various inflammatory diseases. Its selective inhibition of the inflammatory response makes it a promising candidate for the development of new anti-inflammatory therapies. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2,5-dioxotetrahydrofuran in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide. The yield of the synthesis process is around 50-60%.
Applications De Recherche Scientifique
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In vitro studies have shown that N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human monocytes and macrophages. In animal models of rheumatoid arthritis, N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has been found to reduce joint inflammation and bone destruction. N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide has also been shown to have potential therapeutic applications in the treatment of psoriasis and inflammatory bowel disease.
Propriétés
Nom du produit |
N-(2,5-dioxotetrahydro-3-furanyl)-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H11NO5S |
Poids moléculaire |
269.28 g/mol |
Nom IUPAC |
N-(2,5-dioxooxolan-3-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H11NO5S/c1-7-2-4-8(5-3-7)18(15,16)12-9-6-10(13)17-11(9)14/h2-5,9,12H,6H2,1H3 |
Clé InChI |
VNMAMGMXPZCSRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)OC2=O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



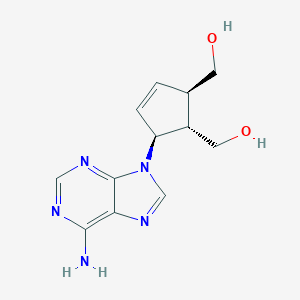
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
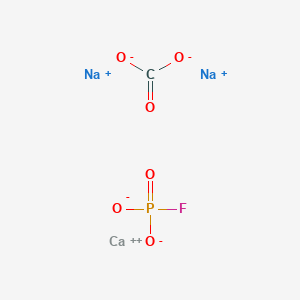
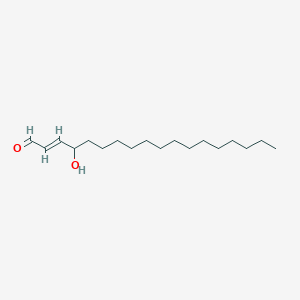
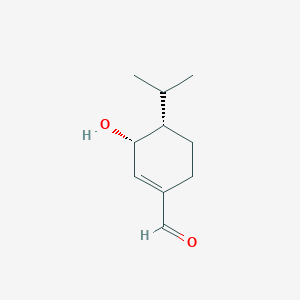
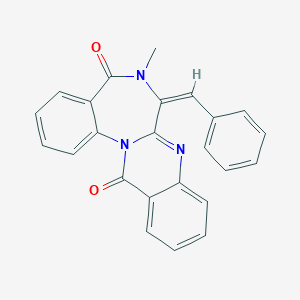
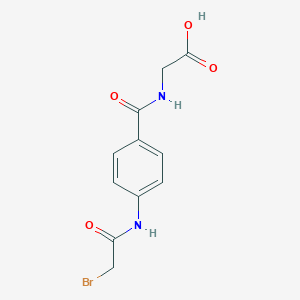

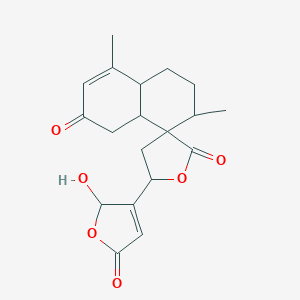

![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)

